molecular formula C25H25N5O B3221679 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207055-34-2

1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3221679
CAS No.: 1207055-34-2
M. Wt: 411.5
InChI Key: SMRBOSBQTHKRSE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-carboxamide class, characterized by a triazole core substituted with a 3,4-dimethylphenyl group at position 1, a pyridin-4-yl group at position 5, and a 3-phenylpropyl carboxamide moiety at position 2.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-18-10-11-22(17-19(18)2)30-24(21-12-15-26-16-13-21)23(28-29-30)25(31)27-14-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-13,15-17H,6,9,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRBOSBQTHKRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring:

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as halogens or organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related carboxamide derivatives, focusing on core heterocycles, substituent effects, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physicochemical Notes
1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (Target) 1,2,3-Triazole 3,4-Dimethylphenyl (position 1); Pyridin-4-yl (position 5); 3-Phenylpropylamide Hypothesized high lipophilicity (logP ~3.5–4.0)
1-(3,4-Dimethylphenyl)-N-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (L806-1589) 1,2,3-Triazole 3,4-Dimethylphenyl (position 1); Pyridin-3-yl (position 5); 4-Ethoxyphenylamide Ethoxy group may enhance solubility vs. phenylpropyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Chlorine (position 5); 4-Cyanopyrazole; Methyl (position 3) Lower logP (~2.8) due to polar cyano group
1-(3,5-Difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Pyrazole 3,5-Difluorophenyl; Pyrrole (position 5); 3-Methoxypropylamide Fluorine atoms may improve metabolic stability

Key Structural and Functional Differences

Core Heterocycle: The target compound’s 1,2,3-triazole core (three nitrogen atoms) contrasts with pyrazole derivatives (two nitrogen atoms) in and .

Substituent Effects :

  • Pyridine Position : The target’s pyridin-4-yl group (vs. pyridin-3-yl in L806-1589) may alter π-π stacking interactions in biological targets. Pyridin-4-yl’s axial symmetry could favor binding to symmetric enzyme active sites .
  • Carboxamide Side Chain : The 3-phenylpropyl group in the target compound increases lipophilicity compared to L806-1589’s 4-ethoxyphenyl group. This may enhance membrane permeability but reduce aqueous solubility, as seen in pyrazole analogs with phenyl vs. ethoxy substituents .

Physicochemical Properties :

  • Melting Points : Pyrazole-carboxamides (e.g., 3a: mp 133–135°C; 3d: mp 181–183°C) generally exhibit higher melting points than triazole analogs (data unavailable for the target compound), likely due to tighter crystal packing in pyrazoles.
  • Bioactivity : Fluorinated derivatives (e.g., 3,5-difluorophenyl in ) show enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .

Hypothetical SAR (Structure-Activity Relationship) Insights

  • The 3,4-dimethylphenyl group in the target compound and L806-1589 may sterically hinder enzymatic degradation, improving half-life.
  • The pyridin-4-yl group’s lone pair orientation could facilitate interactions with metal ions in enzyme active sites, a feature absent in pyridin-3-yl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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